molecular formula C12H15N5O4 B2716652 methyl 2-(8-(allylamino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate CAS No. 899362-03-9

methyl 2-(8-(allylamino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate

Cat. No. B2716652
CAS RN: 899362-03-9
M. Wt: 293.283
InChI Key: BWEHDSZFEAFTTR-UHFFFAOYSA-N
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Description

The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a pyrimidine ring fused to an imidazole ring. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions like esterification or Michael addition . For instance, methyl acetate can be produced by catalytic esterification of acetic acid and methanol .


Molecular Structure Analysis

The molecular structure analysis of such a compound would typically involve techniques like NMR spectroscopy . The compound likely has different proton environments, which would show up as separate peaks in the NMR spectrum .


Chemical Reactions Analysis

The compound, due to the presence of the ester group, might undergo reactions like hydrolysis, reduction, and Grignard reactions. The purine part of the molecule might undergo various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its exact structure. Factors influencing these properties might include the size and shape of the molecule, the functional groups present, and the overall charge distribution .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Methyl 2-(8-(allylamino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate is involved in the synthesis of heterocyclic compounds. For instance, it has been used in the synthesis of 9‐substituted‐1,8‐dioxooctahydroxanthenes through iodine-catalyzed cyclization, which demonstrates the compound's utility in creating structurally diverse molecules (Luna et al., 2009).

Antilipid Peroxidation Agents

This compound is also explored for its potential in creating antilipid peroxidation agents. A study on the synthesis of fused 9,10‐dihydro‐6H‐azepino‐ and 9,10‐dihydro‐6H‐[1,3]diazepino[1,2‐e]purines via ring closing metathesis shows the compound's relevance in medicinal chemistry, particularly in targeting lipid peroxidation (Thalassitis et al., 2015).

Biosynthesis Studies

Additionally, the compound has been used in biosynthesis studies. For instance, in the study of metabolites of Periconia macrospinosa, methyl 2-(8-(allylamino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate's derivatives were examined, contributing to the understanding of fungal biosynthesis pathways (Holker & Young, 1975).

Mechanistic Studies in Organic Synthesis

This compound also plays a role in understanding mechanisms in organic synthesis. It has been part of studies examining the hydrogenation of molecules bearing functionalized methylene groups, aiding in understanding reaction pathways and product formation in organic synthesis (Sukhorukov et al., 2008).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if this compound has antimycotic properties like some allylamine compounds, it might act by inhibiting ergosterol biosynthesis .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact properties. As a general rule, handling of chemicals should always be done using appropriate safety measures .

Future Directions

The future research directions would depend on the properties and potential applications of the compound. If it has medicinal properties, further pharmacological studies might be conducted. If it has potential industrial applications, research might focus on improving its synthesis and studying its properties in more detail .

properties

IUPAC Name

methyl 2-[3-methyl-2,6-dioxo-8-(prop-2-enylamino)purin-7-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O4/c1-4-5-13-11-14-9-8(17(11)6-7(18)21-3)10(19)15-12(20)16(9)2/h4H,1,5-6H2,2-3H3,(H,13,14)(H,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEHDSZFEAFTTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC=C)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[3-methyl-2,6-dioxo-8-(prop-2-enylamino)purin-7-yl]acetate

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